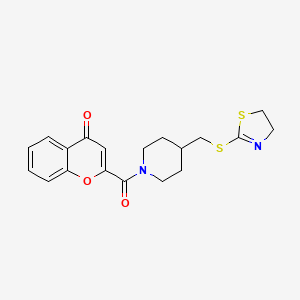

2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

描述

属性

IUPAC Name |

2-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c22-15-11-17(24-16-4-2-1-3-14(15)16)18(23)21-8-5-13(6-9-21)12-26-19-20-7-10-25-19/h1-4,11,13H,5-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGMLNDPEOKJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic structure that combines several pharmacologically relevant moieties, including a thiazole ring, piperidine, and chromenone. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of the compound can be broken down into key components:

- Thiazole Moiety : Known for its antibacterial and antifungal properties.

- Piperidine Ring : Associated with neuroactive effects.

- Chromone Structure : Often linked to anti-inflammatory and antioxidant activities.

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:

- Derivatives containing thiazole rings have shown potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, often outperforming traditional antibiotics like ampicillin .

Neuroactive Effects

The piperidine component contributes to the neuroactive properties of the compound. Studies suggest that related compounds may modulate opioid receptors, offering potential as analgesics with fewer side effects compared to traditional opioids .

Enzymatic Inhibition

The compound has been shown to inhibit key enzymes involved in bacterial DNA replication:

- Inhibition of DNA gyrase and topoisomerase IV has been demonstrated, with IC50 values indicating effective concentrations for enzyme inhibition .

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. Results showed that it inhibited growth at concentrations lower than those required for standard antibiotics, suggesting a promising lead for drug development .

- Toxicity Assessment : In vitro studies on human liver cell lines (HepG2) indicated low toxicity levels for the compound, which is critical for therapeutic applications .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The thiazole moiety interacts with ATP-binding sites in bacterial enzymes, disrupting DNA replication.

- Receptor Modulation : The piperidine structure may enhance binding affinity to neuroreceptors, potentially leading to analgesic effects.

科学研究应用

Chemical Properties and Structure

Chemical Formula: C19H20N2O3S2

Molecular Weight: 388.5 g/mol

CAS Number: 1421531-65-8

The compound features a chromenone backbone, a piperidine ring , and a thiazole moiety , which are known to impart various biological activities. The presence of these functional groups allows for interactions with biological targets, making it a candidate for further research in therapeutic applications.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities , including:

- Antimicrobial Properties: The thiazole ring is recognized for its antibacterial and antifungal effects. Such properties can be leveraged in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

- Anticancer Activity: Chromenone derivatives have shown promise in inhibiting cancer cell growth through mechanisms involving the inhibition of key enzymes like topoisomerase, which is vital for DNA replication in cancer cells .

Scientific Research Applications

The compound's unique structure allows it to be utilized across various fields:

Medicinal Chemistry

- Drug Development: The compound serves as a scaffold for synthesizing novel drugs targeting specific diseases, particularly infections and cancer. Its ability to modify biological pathways makes it a valuable lead compound in drug discovery .

Synthetic Chemistry

- Building Block for Complex Molecules: It can act as a precursor in the synthesis of more complex organic molecules, facilitating the exploration of new chemical entities with enhanced biological activity .

Material Science

- Development of New Materials: The compound's chemical properties may be harnessed in creating innovative materials with specific functionalities, potentially applicable in pharmaceuticals and biotechnology.

Case Studies

-

Antimicrobial Efficacy

- A study investigated the synthesis of related thiazole derivatives and their antibacterial activities. Results indicated that compounds featuring the thiazole moiety exhibited significant inhibition against various pathogens, supporting the potential use of 2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one as an antimicrobial agent.

- Anticancer Properties

相似化合物的比较

Structural Features and Substituent Analysis

The compound shares a chromen-4-one backbone with analogs reported in patent literature (e.g., Example 76 in ). Key differences lie in the substituents:

Key Observations :

- Dihydrothiazole vs. Pyrazolopyrimidine: The target compound’s dihydrothiazole may confer greater metabolic stability compared to the pyrazolopyrimidine group in Example 76, which contains a metabolically labile amino group .

- Thioether Linkage : The (thiomethyl) bridge in the target compound could enhance lipophilicity (logP ~3.2, predicted) relative to the morpholine-containing Example 76 (logP ~2.8), impacting membrane permeability .

Physicochemical Properties

Implications :

Pharmacokinetic and Toxicity Considerations

- In contrast, Example 76’s morpholine group could enhance aqueous solubility but may introduce CYP450-mediated metabolism risks .

常见问题

Q. Basic

- Software : SHELXL is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures. SHELXS/SHELXD are suitable for phase solving .

- Challenges :

How do the dihydrothiazole and chromen-4-one moieties influence electron density maps in X-ray crystallography?

Q. Advanced

- Chromen-4-one : The planar aromatic system generates strong electron density, aiding phase determination. However, its rigidity can mask thermal motion in adjacent groups.

- Dihydrothiazole : The sulfur atom’s high electron density improves anomalous scattering, but ring puckering may require multi-conformational modeling. Use DFIX and FLAT restraints in SHELXL to refine geometry .

What in vitro assays are appropriate for preliminary bioactivity evaluation, and how should controls be designed?

Q. Basic

- Enzyme Inhibition : Use fluorogenic substrates for real-time kinetic assays (e.g., proteases or kinases). Include positive controls (known inhibitors) and vehicle-only negative controls .

- Cell-Based Assays : For cytotoxicity, employ MTT assays with triplicate technical replicates and normalize to untreated cells. Use reference compounds (e.g., doxorubicin) for IC comparisons .

How can conflicting bioactivity results between enzyme inhibition assays and cell-based models be addressed?

Q. Advanced

- Permeability Testing : Evaluate cellular uptake via LC-MS quantification to determine if poor membrane penetration explains discrepancies.

- Metabolic Stability : Incubate the compound with liver microsomes to assess metabolic degradation, which may reduce efficacy in cell models .

What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

Q. Basic

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC/EC.

- Error Handling : Use bootstrapping or Bayesian inference to estimate confidence intervals, especially with small sample sizes (n=3–5) .

How should contradictory data between computational docking and experimental binding affinities be interpreted?

Q. Advanced

- Force Field Calibration : Re-validate docking parameters using co-crystallized ligands from the PDB. Adjust solvation and entropy terms to account for chromen-4-one’s hydrophobic interactions.

- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics independently .

What protocols are recommended for assessing the compound’s stability under various storage conditions?

Q. Basic

- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products with LC-MS.

- pH Stability : Prepare buffers (pH 3–9) and quantify intact compound after 24 hours .

How can isotopic labeling techniques study the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。